4-Chloropyrimidine hydrochloride

Übersicht

Beschreibung

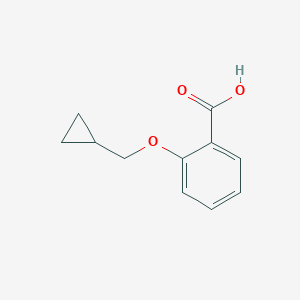

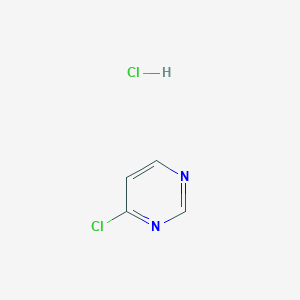

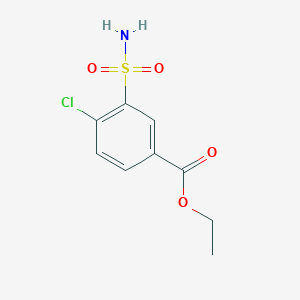

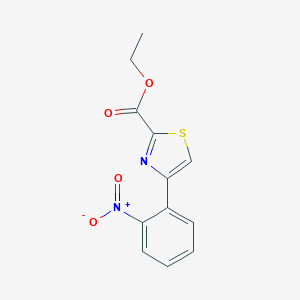

4-Chloropyrimidine hydrochloride is a compound with the molecular formula C4H4Cl2N2 and a molecular weight of 150.99 . It is used in the synthesis of pharmaceuticals and agrochemicals, and has antiviral and antitumor activity .

Molecular Structure Analysis

The InChI code for 4-Chloropyrimidine hydrochloride is1S/C4H3ClN2.ClH/c5-4-1-2-6-3-7-4;/h1-3H;1H . This indicates that the compound consists of a pyrimidine ring with a chlorine atom attached. Physical And Chemical Properties Analysis

4-Chloropyrimidine hydrochloride is a white to off-white powder that is soluble in water . It has a molecular weight of 150.99 .Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

4-Chloropyrimidine hydrochloride is used in the synthesis of various derivatives, such as 4-trichloromethyl-pyrimidin-2-ylamines, indicating its versatility as a chemical intermediate (Zanatta et al., 2001).

Stannylation and Cross-Couplings in Pyrimidines

It can be involved in stannylation reactions and Pd(II)-catalyzed cross-couplings, highlighting its role in complex chemical reactions (Majeed et al., 1989).

Intermediate for HIV-1 Inhibitors

4-Chloropyrimidine hydrochloride serves as an important intermediate in the production of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).

Gastrointestinal Prokinetic and Antiemetic Effects

It exhibits gastrointestinal prokinetic and antiemetic properties, suggesting its potential in medical applications (Loiseau et al., 1977).

Dehydrating and Desulfhydrylating Agent

The compound is also useful as a dehydrating and desulfhydrylating agent in the preparation of various chemical compounds (Kondo et al., 1981).

Antiviral and Antiproliferative Activity

Certain derivatives of 4-Chloropyrimidine hydrochloride show potential in antiviral and antiproliferative activities, which is significant for pharmaceutical research (Pudlo et al., 1990).

Potential Antibacterial Agents

The synthesis of novel compounds using 4-Chloropyrimidine hydrochloride has been explored for their antibacterial properties, indicating its use in the development of new antibiotics (Dave & Shah, 2002).

Ring Cleavage in Pyrimidine Derivatives

It is involved in the ring cleavage of certain pyrimidine derivatives in alkali, contributing to studies in heterocyclic chemistry (Clark et al., 1976).

Solvent-Free Synthesis

4-Chloropyrimidine hydrochloride can be prepared under solvent-free conditions, indicating its role in environmentally friendly chemical synthesis processes (Sun et al., 2011).

Safety and Hazards

4-Chloropyrimidine hydrochloride is classified under the GHS07 hazard class. It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

While specific future directions for 4-Chloropyrimidine hydrochloride are not mentioned in the search results, research into pyrimidine compounds continues to be a significant area of interest in medicinal chemistry. For example, pyrimidines are being studied for their anti-inflammatory activities , and new methods for their synthesis are being developed .

Wirkmechanismus

Target of Action

4-Chloropyrimidine hydrochloride is a synthetic pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of 4-Chloropyrimidine hydrochloride are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The anti-inflammatory effects of pyrimidines, including 4-Chloropyrimidine hydrochloride, are attributed to their inhibitory response versus the expression and activities of the aforementioned inflammatory mediators . For instance, compound (104) with the 4-(4-benzyloxy)phenyl moiety at C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE2 production .

Biochemical Pathways

The affected biochemical pathways involve the inflammatory response of the body. Inflammation is a normal feedback of the body to safeguard tissues against disease or infection . The inflammatory reaction initiates with the generation and discharge of chemical agents from the cells in the diseased, infected, or wounded tissue . Inflamed tissues produce extra signals that use leukocytes (white blood cells) at the position of inflammation . Leukocytes damage any infective or harmful agent and eliminate cellular residues from damaged tissue . This inflammatory reaction generally stimulates the curing process .

Pharmacokinetics

It is known that the compound is a white to off-white powder that is soluble in water . This solubility suggests that it may have good bioavailability, but further studies would be needed to confirm this.

Result of Action

The result of the action of 4-Chloropyrimidine hydrochloride is the inhibition of the inflammatory response, leading to potential anti-inflammatory effects . This can be beneficial in the treatment of conditions characterized by inflammation.

Action Environment

The action environment of 4-Chloropyrimidine hydrochloride is within the body’s cells, particularly those involved in the inflammatory response . The compound’s action, efficacy, and stability could be influenced by various environmental factors within the body, such as pH, temperature, and the presence of other molecules.

Eigenschaften

IUPAC Name |

4-chloropyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2.ClH/c5-4-1-2-6-3-7-4;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZJVDNETONGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620142 | |

| Record name | 4-Chloropyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropyrimidine hydrochloride | |

CAS RN |

203521-18-0, 179051-78-6 | |

| Record name | Pyrimidine, 4-chloro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203521-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloropyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloropyrimidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Dichloromethyl)imidazo[1,2-a]pyridine](/img/structure/B179871.png)

![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)

![tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B179880.png)

![2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B179888.png)